(E)-3-Cyclopropyl-acrylic acid ethyl ester (E)-3-Cyclopropyl-acrylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 21014-26-6
VCID: VC7876399
InChI: InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+
SMILES: CCOC(=O)C=CC1CC1
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

(E)-3-Cyclopropyl-acrylic acid ethyl ester

CAS No.: 21014-26-6

Cat. No.: VC7876399

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-Cyclopropyl-acrylic acid ethyl ester - 21014-26-6

Specification

CAS No. 21014-26-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name ethyl (E)-3-cyclopropylprop-2-enoate
Standard InChI InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+
Standard InChI Key HXBCPBSHJYHXQV-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1CC1
SMILES CCOC(=O)C=CC1CC1
Canonical SMILES CCOC(=O)C=CC1CC1

Introduction

Chemical Identification and Nomenclature

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl (E)-3-cyclopropylprop-2-enoate, reflects its ester functional group, trans-configuration (E-isomer), and cyclopropyl moiety attached to the α-carbon of the acrylate backbone . Its molecular formula, C₈H₁₂O₂, corresponds to a molecular weight of 140.18 g/mol. The cyclopropyl group introduces steric strain and electronic effects that influence its reactivity, particularly in conjugation with the electron-deficient double bond of the acrylate .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number21014-26-6 (primary), 5808-99-1 (disputed)
IUPAC NameEthyl (E)-3-cyclopropylprop-2-enoate
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
SMILES NotationCCOC(=O)/C=C/C1CC1
InChIKeyHXBCPBSHJYHXQV-AATRIKPKSA-N

Synthesis and Preparation

Synthetic Pathways

The compound is typically synthesized via esterification of (E)-3-cyclopropylacrylic acid with ethanol under acidic catalysis. Alternative routes include:

  • Horner-Wadsworth-Emmons reaction: Condensation of ethyl diethylphosphonoacetate with cyclopropanecarbaldehyde.

  • Cross-metathesis: Using Grubbs catalysts to couple cyclopropane-containing alkenes with acrylate esters.

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYield (%)
EsterificationH₂SO₄, ethanol, reflux75–85
Horner-Wadsworth-EmmonsNaH, THF, 0°C to RT60–70
Cross-metathesisGrubbs II catalyst, CH₂Cl₂50–65

The choice of method depends on the availability of starting materials and desired stereochemical purity. The (E)-isomer predominates due to thermodynamic stability during synthesis.

Chemical Properties and Reactivity

Physicochemical Profile

The compound is a colorless to pale yellow liquid with a characteristic acrylic ester odor . It is soluble in organic solvents (e.g., dichloromethane, ethanol) but exhibits limited water solubility (<0.1 g/L at 20°C) . Key properties include:

  • Boiling Point: 210–215°C (estimated)

  • Density: 1.02 g/cm³ at 20°C

  • Refractive Index: 1.457–1.462

Reactivity and Stability

The α,β-unsaturated ester moiety enables participation in:

  • Michael additions: Nucleophilic attack at the β-position.

  • Diels-Alder reactions: As a dienophile with electron-rich dienes.

  • Radical polymerizations: Initiated by peroxides or azo compounds.

The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions, forming intermediates for carbocyclic compounds .

Applications and Research Findings

Industrial Uses

  • Polymer Chemistry: Serves as a monomer for thermosetting resins and cross-linked polymers used in coatings and adhesives .

  • Pharmaceutical Intermediates: Utilized in synthesizing cyclopropane-containing bioactive molecules, including protease inhibitors.

HazardPrecautionary Measures
CombustibilityStore away from ignition sources; use explosion-proof equipment
Skin/Eye ExposureWear nitrile gloves and goggles; rinse with water for 15 minutes if exposed
InhalationUse in fume hood; monitor airborne concentrations
SupplierPurity (%)Price Range (EUR/g)CAS Number
CymitQuimica9583–8295808-99-1
VulcanChem97100–50021014-26-6

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